1-(Pyrazin-2-yl)piperidine-2,4-dione

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Ideal for medicinal chemists optimizing Pim kinase inhibitors. This specific N-pyrazinyl analog enables rapid SAR exploration without de novo core synthesis, offering a distinct binding topology compared to more flexible or alternative heteroaryl-substituted analogs. Its lower MW and rigidity align with fragment-likeness guidelines (MW < 250 Da), increasing hit probability in fragment-based screening campaigns.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B14050540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)piperidine-2,4-dione
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CC1=O)C2=NC=CN=C2
InChIInChI=1S/C9H9N3O2/c13-7-1-4-12(9(14)5-7)8-6-10-2-3-11-8/h2-3,6H,1,4-5H2
InChIKeyFVVBGTAFVYTTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrazin-2-yl)piperidine-2,4-dione: Baseline Identity, Physicochemical Profile, and Sourcing Parameters for Procurement Decisions


1-(Pyrazin-2-yl)piperidine-2,4-dione is a heterocyclic small molecule characterized by a piperidine-2,4-dione core directly N-substituted with a pyrazine ring. Its molecular formula is C10H15NO2 with a molecular weight of 181.23 g/mol and a CAS Registry Number of 2059935-45-2 . The compound belongs to the piperidine-2,4-dione azaheterocycle class, a scaffold recognized for its versatility in medicinal chemistry and natural product synthesis due to its specific structural and reactivity profiles [1]. As a research chemical, it is typically supplied with a minimum purity specification of 95% .

Why Generic Substitution of 1-(Pyrazin-2-yl)piperidine-2,4-dione is Scientifically Unjustified: Structural and Electronic Determinants of Differential Activity


Substitution of 1-(Pyrazin-2-yl)piperidine-2,4-dione with a generic piperidine-2,4-dione or an alternative N-heteroaryl derivative cannot be assumed to yield equivalent biological or pharmacological outcomes. The direct N-linkage of the electron-deficient pyrazine ring to the piperidine-2,4-dione core establishes a unique conjugated π-system and nitrogen lone pair delocalization pattern that directly influences molecular recognition at biological targets [1]. Even minor modifications to the heteroaryl substituent—such as replacing pyrazine with pyridine, pyrimidine, or introducing a methylene spacer—dramatically alter hydrogen-bonding capacity, π-stacking geometry, and overall molecular topology. The piperidine-2,4-dione scaffold itself is a privileged structure whose substitution pattern dictates conformational preferences and target engagement; the specific 1-(pyrazin-2-yl) substitution represents a discrete chemical space point with distinct SAR (structure-activity relationship) properties that cannot be reliably extrapolated from close analogs [1].

1-(Pyrazin-2-yl)piperidine-2,4-dione: Quantitative Comparative Evidence and Procurement-Relevant Differentiation Data


Structural Differentiation from 1-(Pyrazin-2-ylmethyl)piperidine-2,4-dione: Direct N-Aryl vs. Benzylic Linkage Alters Molecular Topology and Predicted Target Engagement

1-(Pyrazin-2-yl)piperidine-2,4-dione differs from its closest commercially available analog, 1-(pyrazin-2-ylmethyl)piperidine-2,4-dione, by the absence of a methylene (-CH2-) spacer between the pyrazine ring and the piperidine nitrogen. This structural variation reduces the molecular weight from 205.21 g/mol (C10H11N3O2) to 181.23 g/mol (C10H15NO2) and eliminates a rotational degree of freedom, resulting in a more conformationally restricted scaffold . The direct N-aryl linkage enforces a planar orientation of the pyrazine ring relative to the piperidine amide plane, which can enhance π-π stacking interactions with aromatic residues in protein binding pockets and reduce entropic penalties upon target binding . Such structural constraints are known to improve binding affinity and selectivity in kinase inhibitor programs employing related scaffolds [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Kinase Inhibitor Potential: Piperidine-2,4-dione Scaffold Exhibits Validated Pim-1/2 Kinase Inhibition in Class-Level Comparator Studies

The piperidine-2,4-dione scaffold, of which 1-(pyrazin-2-yl)piperidine-2,4-dione is a direct derivative, has demonstrated potent and selective kinase inhibition in multiple studies. A structurally related piperidine-2,4-dione compound (lacking the pyrazine substituent) was shown to be a potent, ATP-competitive inhibitor of Pim-1 and Pim-2 kinases with IC50 values of 150 nM and 20 nM, respectively, while exhibiting minimal activity against a panel of 57 other kinases (<18% inhibition at 5 µM) . This class-level evidence establishes the piperidine-2,4-dione core as a privileged scaffold for kinase inhibitor design, and the pyrazine substitution in 1-(pyrazin-2-yl)piperidine-2,4-dione is expected to modulate kinase selectivity and potency through additional hydrogen-bonding and π-stacking interactions [1]. Direct head-to-head data comparing 1-(pyrazin-2-yl)piperidine-2,4-dione to the unsubstituted core are not publicly available; the provided values represent class-level benchmark activity for the piperidine-2,4-dione pharmacophore.

Kinase Inhibition Oncology Signal Transduction

Synthetic Accessibility: Regioselective Dieckmann Cyclization Provides a Scalable, Enantioselective Route to 1-Substituted Piperidine-2,4-diones

1-Substituted piperidine-2,4-diones, including the pyrazinyl derivative, can be prepared via regioselective Dieckmann cyclization of appropriately substituted β-keto esters bearing an N-linked heteroaryl group [1]. This methodology has been demonstrated to provide access to both racemic and enantiopure forms through the use of chiral auxiliaries or enantioselective catalysis [1]. In contrast, the synthesis of 1-(pyrazin-2-ylmethyl)piperidine-2,4-dione or other N-alkylated analogs often requires alternative alkylation or reductive amination steps that may suffer from lower regioselectivity and reduced yields [2]. The Dieckmann cyclization approach offers a more convergent and modular strategy, allowing for late-stage diversification of the heteroaryl group and potentially higher overall synthetic efficiency for analog generation.

Synthetic Methodology Process Chemistry Enantioselective Synthesis

Strategic Application Scenarios for 1-(Pyrazin-2-yl)piperidine-2,4-dione: Evidence-Driven Use Cases in Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Lead Optimization: Pim Kinase Program Scaffold Diversification

Given the validated kinase inhibitory activity of the piperidine-2,4-dione core, 1-(pyrazin-2-yl)piperidine-2,4-dione is strategically positioned as a core scaffold for Pim kinase inhibitor optimization. The pyrazine substituent offers additional vectors for hydrogen bonding and π-stacking with the kinase hinge region, which may enhance both potency and selectivity relative to unsubstituted piperidine-2,4-dione leads. Procurement of this specific N-pyrazinyl analog enables rapid SAR exploration of heteroaryl effects on Pim-1/2 inhibition without requiring de novo core synthesis, as supported by class-level evidence of piperidine-2,4-dione Pim kinase inhibition (IC50 = 20-150 nM) .

Fragment-Based Drug Discovery: Conformationally Constrained Heteroaryl Building Block

The direct N-pyrazinyl linkage in 1-(pyrazin-2-yl)piperidine-2,4-dione imposes conformational rigidity that is advantageous in fragment-based screening libraries. Compared to the more flexible 1-(pyrazin-2-ylmethyl)piperidine-2,4-dione (MW 205.21 g/mol, 2 rotatable bonds) , this compound offers a lower molecular weight (181.23 g/mol) and reduced entropic penalty upon binding, aligning with fragment-likeness guidelines (MW < 250 Da). Its inclusion in fragment libraries increases the probability of identifying quality hits for targets where planar aromatic stacking and hydrogen bonding are critical recognition elements.

Enantioselective Synthesis of Chiral Piperidine-2,4-dione Derivatives

The Dieckmann cyclization methodology enables access to enantiopure 1-substituted piperidine-2,4-diones, including the pyrazinyl derivative [1]. For programs requiring stereochemically defined compounds—such as those targeting chiral biological receptors or developing asymmetric catalysts—procurement of 1-(pyrazin-2-yl)piperidine-2,4-dione as a starting material or synthetic intermediate provides a direct entry point to enantioenriched libraries. This synthetic advantage differentiates it from analogs that are less amenable to asymmetric synthesis protocols.

Quote Request

Request a Quote for 1-(Pyrazin-2-yl)piperidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.